molecular formula C13H14N2 B15308862 6-(Azetidin-3-yl)-2-methylquinoline

6-(Azetidin-3-yl)-2-methylquinoline

Cat. No.: B15308862
M. Wt: 198.26 g/mol
InChI Key: XHZGXDIHADYPOV-UHFFFAOYSA-N
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Description

6-(Azetidin-3-yl)-2-methylquinoline is a heterocyclic compound that features both a quinoline and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Azetidin-3-yl)-2-methylquinoline typically involves the formation of the azetidine ring followed by its attachment to the quinoline moiety. One common method involves the use of a Horner–Wadsworth–Emmons reaction to form the azetidine ring, followed by aza-Michael addition to introduce the quinoline group . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane .

Industrial Production Methods

For industrial-scale production, green and cost-effective methods are preferred. One such method involves the use of benzylamine as a starting material and a microchannel reactor for green oxidation reactions . This approach minimizes the use of expensive materials and reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Azetidin-3-yl)-2-methylquinoline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The reactions often require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like tetrahydrofuran (THF) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce simpler azetidine-quinoline compounds .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

6-(azetidin-3-yl)-2-methylquinoline

InChI

InChI=1S/C13H14N2/c1-9-2-3-11-6-10(12-7-14-8-12)4-5-13(11)15-9/h2-6,12,14H,7-8H2,1H3

InChI Key

XHZGXDIHADYPOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C3CNC3

Origin of Product

United States

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